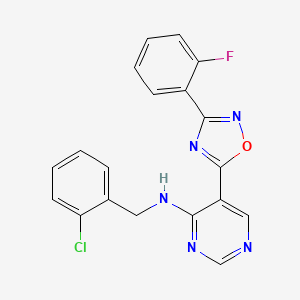

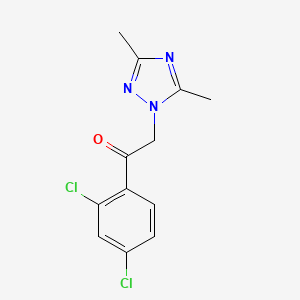

N-((4-cyclohexylthiazol-2-yl)methyl)-3-(4-methoxyphenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "N-((4-cyclohexylthiazol-2-yl)methyl)-3-(4-methoxyphenyl)propanamide" involves various strategies, including the formation of thiazole rings and the attachment of different functional groups to achieve desired biological activities. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involves structure-activity relationship (SAR) studies and biochemical characterization . Similarly, the synthesis of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives incorporates various moieties, confirmed by spectroscopic methods . The synthesis of N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides with a 1-methyl-1H-tetrazol-5-ylthio pharmacophore also demonstrates the importance of structural modifications for biological activity .

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using various spectroscopic techniques. For example, the 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were confirmed by IR, 1H-, 13C-NMR spectroscopy, and mass spectrometry . The X-ray structure of N'-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide further provides detailed insights into the molecular geometry, which is optimized using density functional theory (DFT) .

Chemical Reactions Analysis

The chemical reactivity of these compounds is explored through various reactions. For instance, the synthesis of (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide involves the reaction between 2-(3-chlorophenyl)ethan-1-amine and (±)-naproxen . The reactivity of thiazolylacetonitrile derivatives containing the naproxenoyl moiety towards electrophilic reagents is also investigated, leading to the formation of 2-iminochromenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures and conformations. Spectroscopic and theoretical studies of some N-methoxy-N-methyl-2-[(4'-substituted)phenylthio]propanamides reveal the existence of two gauche conformers, with their stability influenced by hyperconjugative and orbital interactions . The antioxidant and anticancer activities of the synthesized 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives are evaluated, showing significant biological activities .

Aplicaciones Científicas De Investigación

Antioxidant and Anticancer Activity

Research has shown that derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share a core structural similarity with "N-((4-cyclohexylthiazol-2-yl)methyl)-3-(4-methoxyphenyl)propanamide," demonstrate notable antioxidant and anticancer activities. These compounds were more effective in cytotoxicity against certain cancer cell lines compared to well-known antioxidants like ascorbic acid, indicating their potential in cancer therapy (Tumosienė et al., 2020).

Antibacterial and Antifungal Agents

Another study focused on synthesizing derivatives that exhibited significant antibacterial and antifungal activities. Such compounds could serve as a foundation for developing new antimicrobial agents, highlighting the versatility of the core structure in combating various microbial threats (Helal et al., 2013).

Endocrine-Disrupting Chemicals Research

There is also interest in understanding the environmental impact and safety profile of chemical compounds with structures similar to "this compound." For instance, methoxychlor, a compound with a methoxyphenyl group, has been studied for its effects as an endocrine-disrupting chemical, indicating the broader relevance of these chemical structures in environmental and health sciences (Kim et al., 2014).

Mecanismo De Acción

Target of Action

Similar thiazole derivatives have been studied for their antimicrobial and antiproliferative activities . These compounds are often evaluated for their in vitro activity against bacterial (Gram positive and Gram negative) and fungal species, as well as cancer cell lines .

Mode of Action

Thiazole nucleus, a common structure in these types of compounds, is known to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In terms of antitumor activity, similar compounds have demonstrated cytotoxicity activity on human tumor cell lines .

Biochemical Pathways

Thiazole derivatives are known to interfere with various cellular processes, including the biosynthesis of bacterial lipids . In terms of antitumor activity, these compounds may interfere with cell proliferation and induce apoptosis .

Pharmacokinetics

The physicochemical properties of similar thiazole derivatives have been confirmed through spectroanalytical data .

Result of Action

Similar thiazole derivatives have shown promising antimicrobial activity and have been found to be active against certain cancer cell lines .

Action Environment

The activity of similar thiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the target cells .

Propiedades

IUPAC Name |

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(4-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2S/c1-24-17-10-7-15(8-11-17)9-12-19(23)21-13-20-22-18(14-25-20)16-5-3-2-4-6-16/h7-8,10-11,14,16H,2-6,9,12-13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHZUOVFUOZIAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC2=NC(=CS2)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2500334.png)

![2-[[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2500335.png)

![7-Bromo-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B2500336.png)

![4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2500339.png)

![4-methoxy-1-methyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2500340.png)

![Ethyl 2-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)acetate](/img/structure/B2500346.png)

![7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride](/img/structure/B2500354.png)